N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
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Overview
Description
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications in various fields. This compound features a pyrrolidinone ring, a phenyl group, and a benzenesulfonamide moiety, making it a versatile scaffold for designing bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidinone derivatives. This is followed by amidation with benzenesulfonyl chloride to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydride or potassium carbonate under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure and exhibit similar biological activities.
Benzenesulfonamide derivatives: Compounds with the benzenesulfonamide moiety are known for their diverse pharmacological properties.
Uniqueness
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide is unique due to its combination of a pyrrolidinone ring, a phenyl group, and a benzenesulfonamide moiety. This unique structure provides a versatile platform for designing molecules with specific biological activities, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c20-17-11-14(13-19(17)15-7-3-1-4-8-15)12-18-23(21,22)16-9-5-2-6-10-16/h1-10,14,18H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGZTDJTSIEYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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